Dimethyl 1-[3-(trifluoromethyl)phenyl]-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate
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Overview
Description
3,5-DIMETHYL 1-[3-(TRIFLUOROMETHYL)PHENYL]-4-(3,4,5-TRIMETHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound featuring a dihydropyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-DIMETHYL 1-[3-(TRIFLUOROMETHYL)PHENYL]-4-(3,4,5-TRIMETHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactionsCommon reagents used in these reactions include trifluoromethylating agents and methoxy-substituted aromatic compounds .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
3,5-DIMETHYL 1-[3-(TRIFLUOROMETHYL)PHENYL]-4-(3,4,5-TRIMETHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the dihydropyridine core to tetrahydropyridine or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings and the dihydropyridine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while substitution reactions can introduce new functional groups to the aromatic rings or the dihydropyridine core .
Scientific Research Applications
3,5-DIMETHYL 1-[3-(TRIFLUOROMETHYL)PHENYL]-4-(3,4,5-TRIMETHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3,5-DIMETHYL 1-[3-(TRIFLUOROMETHYL)PHENYL]-4-(3,4,5-TRIMETHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl and trimethoxyphenyl groups play a crucial role in modulating the compound’s binding affinity and specificity. These interactions can lead to the inhibition or activation of specific biochemical pathways, contributing to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3,5-DIMETHYL 1-[3-(TRIFLUOROMETHYL)PHENYL]-4-(3,4,5-TRIMETHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE: shares similarities with other dihydropyridine derivatives, such as nifedipine and amlodipine, which are well-known calcium channel blockers used in the treatment of hypertension.
Trifluoromethylated Compounds: Compounds containing the trifluoromethyl group, such as trifluoromethylbenzene, exhibit unique chemical properties due to the electronegativity and steric effects of the trifluoromethyl group
Uniqueness
The uniqueness of 3,5-DIMETHYL 1-[3-(TRIFLUOROMETHYL)PHENYL]-4-(3,4,5-TRIMETHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of both trifluoromethyl and trimethoxyphenyl groups enhances its potential for diverse applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C25H24F3NO7 |
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Molecular Weight |
507.5 g/mol |
IUPAC Name |
dimethyl 1-[3-(trifluoromethyl)phenyl]-4-(3,4,5-trimethoxyphenyl)-4H-pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C25H24F3NO7/c1-32-19-9-14(10-20(33-2)22(19)34-3)21-17(23(30)35-4)12-29(13-18(21)24(31)36-5)16-8-6-7-15(11-16)25(26,27)28/h6-13,21H,1-5H3 |
InChI Key |
BJDQMILBQKRSQZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2C(=CN(C=C2C(=O)OC)C3=CC=CC(=C3)C(F)(F)F)C(=O)OC |
Origin of Product |
United States |
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